Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate

Overview

Description

“tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C11H21NO3 . It has an average mass of 215.289 Da and a monoisotopic mass of 215.152145 Da .

Molecular Structure Analysis

The molecular structure of “tert-butyl 4-hydroxy-3-methylpiperidine-1-carboxylate” consists of 11 carbon atoms, 21 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 301.4±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.4 mmHg at 25°C . It also has an enthalpy of vaporization of 62.8±6.0 kJ/mol and a flash point of 136.1±25.9 °C . The compound has a molar refractivity of 57.7±0.3 cm3, a polar surface area of 50 Å2, and a molar volume of 201.7±3.0 cm3 .Scientific Research Applications

Synthetic Intermediates and Chemical Transformations Tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate serves as an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitors, such as CP-690550. An efficient synthesis process has been developed, showcasing the compound's utility in producing biologically active molecules with potential therapeutic applications. This process highlights the advantages of using easily obtained raw materials and methods suitable for industrial scale-up (Chen Xin-zhi, 2011).

Stereoselective Syntheses Stereoselective synthesis of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate and its derivatives demonstrates the compound's role in producing enantiomerically enriched molecules. This is crucial for the development of pharmaceuticals where the stereochemistry can significantly impact the drug's efficacy and safety (V. Boev et al., 2015).

Unique Chemical Properties The vinylfluoro group, as demonstrated through the synthesis of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, exhibits unique reactivity by acting as an acetonyl cation equivalent under acidic conditions. This showcases the compound's utility in novel chemical transformations and the synthesis of pipecolic acid derivatives, highlighting its importance in organic chemistry and drug discovery (N. Purkayastha et al., 2010).

Structural and Conformational Studies Investigations into the conformation of the piperidine ring in tert-butyl 4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives reveal insights into the molecular interactions and structural preferences of these compounds. Such studies are vital for understanding the behavior of these molecules in various chemical contexts and their potential implications in designing more efficient synthesis routes and new compounds (M. Cygler et al., 1980).

Safety and Hazards

properties

IUPAC Name |

tert-butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHBFIMXBSFQLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620721 | |

| Record name | tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1188264-78-9 | |

| Record name | tert-Butyl 3-hydroxy-4-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

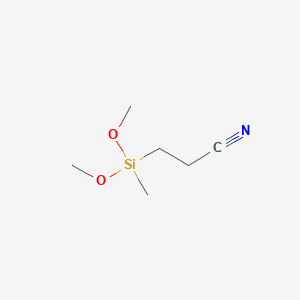

![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)